TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE

Lipophilicity Drug-likeness CNS penetration

tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1014114-59-0, MFCD18089860) is a synthetically protected spirocyclic β-lactam building block with molecular formula C18H24N2O3 and molecular weight 316.39 g/mol. The compound features a conformationally rigid 2,7-diazaspiro[3.5]nonane core—a privileged scaffold in medicinal chemistry—functionalized with a phenyl group at position 1, an oxo group at position 3, and a tert-butoxycarbonyl (Boc) protecting group at the 7-position nitrogen.

Molecular Formula C18H24N2O3
Molecular Weight 316.4 g/mol
CAS No. 1014114-59-0
Cat. No. B1525748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE
CAS1014114-59-0
Molecular FormulaC18H24N2O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C(NC2=O)C3=CC=CC=C3
InChIInChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-11-9-18(10-12-20)14(19-15(18)21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21)
InChIKeyDQYJJBNLPZSFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE (CAS 1014114-59-0): A Boc-Protected Spirocyclic β-Lactam Building Block for Medicinal Chemistry


tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1014114-59-0, MFCD18089860) is a synthetically protected spirocyclic β-lactam building block with molecular formula C18H24N2O3 and molecular weight 316.39 g/mol . The compound features a conformationally rigid 2,7-diazaspiro[3.5]nonane core—a privileged scaffold in medicinal chemistry—functionalized with a phenyl group at position 1, an oxo group at position 3, and a tert-butoxycarbonyl (Boc) protecting group at the 7-position nitrogen [1]. Key physicochemical descriptors include a topological polar surface area (TPSA) of 58.6 Ų, a predicted LogP of 3.14, one hydrogen bond donor, and three hydrogen bond acceptors . The compound is catalogued as an organic building block by multiple suppliers and is referenced in patent families covering angiotensin II type 2 (AT2) receptor antagonists (e.g., AU-2013202982-A1, EP-2800738-B1), indicating its utility as a key intermediate in pharmaceutical research programs [2].

Why Generic 2,7-Diazaspiro[3.5]nonane Building Blocks Cannot Substitute for TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE (CAS 1014114-59-0)


The 2,7-diazaspiro[3.5]nonane scaffold exhibits profound structure-activity relationship (SAR) sensitivity to N-substitution patterns. In sigma receptor ligand series, altering the N-substituent from a benzyl-type group to a different N-decoration changes receptor subtype selectivity and can even invert functional pharmacology—converting an S1R antagonist (KiS1R = 13 nM, compound 5b) to an S1R agonist (KiS1R = 2.7 nM, compound 4b) while sharing the identical spirocyclic core [1]. Furthermore, the presence of a plain phenyl ring directly joined to the ring nitrogen eliminates one basic center capable of forming ionic interactions with biological targets, fundamentally altering receptor affinity profiles—shifting preference from S1R (Ki values in low nanomolar range) to S2R (Ki values in the 108–505 nM range) [1]. Therefore, even minor modifications to the substitution pattern on the 2,7-diazaspiro[3.5]nonane scaffold cannot be considered functionally equivalent; the specific 7-Boc-3-oxo-1-phenyl substitution pattern of CAS 1014114-59-0 confers a distinct physicochemical and pharmacological starting point that cannot be replicated by generic, unsubstituted, or differently N-decorated spirocyclic diamines [1].

Quantitative Differentiation Evidence for TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE (CAS 1014114-59-0) vs. Closest Analogs


LogP Shift of ~3.6–3.8 Units vs. Parent 2,7-Diazaspiro[3.5]nonane Scaffold

The target compound exhibits a predicted LogP of 3.14 (XLogP3 = 2.0), representing a substantial increase in lipophilicity compared to the unsubstituted parent scaffold 2,7-diazaspiro[3.5]nonane (CAS 136098-14-1), which has a predicted LogP of -0.47 (ChemAxon) to -0.73 (ALOGPS) [1]. This LogP increment of approximately 3.6–3.8 log units is driven by the installation of the phenyl ring and Boc protecting group, shifting the compound from a hydrophilic, highly water-soluble diamine (predicted water solubility: 100 g/L for the parent) into a moderately lipophilic building block suitable for passive membrane permeation [1]. For context, CNS-targeted programs typically consider a LogP range of 2–5 as optimal; the target compound's LogP of 3.14 places it within this window, whereas the parent scaffold (LogP < 0) would require substantial structural modification to achieve comparable membrane permeability [1].

Lipophilicity Drug-likeness CNS penetration Permeability

Topological Polar Surface Area (TPSA) Increase of ~34.5 Ų vs. Parent Scaffold

The target compound has a TPSA of 58.6 Ų, which is approximately 2.4-fold higher than the parent 2,7-diazaspiro[3.5]nonane scaffold (TPSA = 24.1 Ų) . This increase reflects the introduction of the Boc carbamate (contributing ~29.5 Ų) and the β-lactam carbonyl group (contributing ~20 Ų), which add polar surface area without sacrificing the lipophilic character conferred by the phenyl ring. The resulting TPSA of 58.6 Ų falls below the widely cited threshold of 140 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration, positioning the compound favorably for both oral and CNS drug discovery programs [1]. In contrast, the parent scaffold (TPSA = 24.1 Ų) falls well below these thresholds and lacks the balanced polarity needed for selective target engagement.

Polar surface area Oral bioavailability Blood-brain barrier Physicochemical profiling

Sigma Receptor Subtype Selectivity Modulation by N-Phenyl Substitution: Class-Level SAR from 2,7-Diazaspiro[3.5]nonane Ligands

In a systematic SAR study of 2,7-diazaspiro[3.5]nonane derivatives as sigma receptor (SR) ligands, compounds bearing a plain phenyl ring directly joined to the ring nitrogen (such as compound 8a, 8b, and 8e in the diazabicyclo[4.3.0]nonane series) exhibited S2R-preferential affinity with Ki values of 108–505 nM for S1R and 91–279 nM for S2R [1]. In contrast, compounds retaining two basic nitrogens capable of ionic interactions (such as 4b and 5b) demonstrated low nanomolar S1R affinity (KiS1R = 2.7–13 nM) with 6–10-fold selectivity over S2R [1]. This SAR demonstrates that the presence and position of the N-phenyl substituent is a critical determinant of sigma receptor subtype selectivity. The target compound (CAS 1014114-59-0), bearing the phenyl ring at position 1 with the Boc-protected nitrogen at position 7, provides a distinct substitution pattern that, upon Boc deprotection, would yield a mono-phenyl spirocyclic scaffold with one free basic nitrogen—a pharmacophoric arrangement that, based on class-level SAR, is expected to produce a different SR binding profile compared to both the bis-basic and bis-phenyl analogs [1].

Sigma receptors S1R S2R Structure-activity relationship Pain

Orthogonal Synthetic Handle: Boc Protection at N7 Enables Selective Deprotection vs. β-Lactam Ring Integrity

The target compound features a single Boc protecting group at the 7-position nitrogen of the spirocyclic scaffold, with the β-lactam nitrogen at position 2 remaining as a free NH (one HBD) . This creates an inherent orthogonality: the Boc group can be selectively removed under acidic conditions (TFA or HCl) to liberate the piperidine nitrogen for further functionalization, while the β-lactam NH can undergo independent acylation, alkylation, or arylation reactions . This contrasts with bis-Boc-protected spirocyclic diamines (e.g., di-Boc-2,7-diazaspiro[3.5]nonane) where both nitrogens are equivalently protected, requiring additional synthetic steps to achieve differential functionalization. The orthogonally protected 2,6-diazaspiro[3.5]nonane synthesis strategy described by Orain et al. (2015) highlights the value of such mono-protected spirocyclic amines as versatile building blocks, enabling sequential elaboration without protecting group manipulation . Furthermore, the 2,7-diazaspiro[3.5]nonane scaffold has been employed as a key intermediate in PROTAC linker chemistry, where the spirocyclic core provides conformational rigidity and the Boc-protected amine serves as a functionalization point for E3 ligase ligand conjugation .

Orthogonal protection Solid-phase synthesis PROTAC Bifunctional building block

Hydrogen Bond Donor/Acceptor Ratio Shift Enables Distinct Pharmacophoric Presentation vs. Parent Diamine Scaffold

The target compound possesses 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), compared to 2 HBD and 2 HBA for the parent 2,7-diazaspiro[3.5]nonane scaffold [1]. This shift from a balanced 2:2 donor/acceptor ratio to a 1:3 ratio is a direct consequence of replacing one secondary amine (which serves as both HBD and HBA) with a β-lactam carbonyl (HBA only) and introducing the Boc carbamate (HBA only). The reduction in HBD count from 2 to 1 decreases the compound's capacity for donating hydrogen bonds to biological targets, which can reduce promiscuous binding to off-target proteins and phospholipid head groups—a recognized strategy for improving selectivity in drug design [2]. Meanwhile, the increase in HBA count from 2 to 3 enhances the compound's capacity for accepting hydrogen bonds from target protein residues, potentially strengthening specific binding interactions.

Hydrogen bonding Pharmacophore Drug-receptor interactions Molecular recognition

High-Value Research and Industrial Application Scenarios for TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE (CAS 1014114-59-0)


Sigma Receptor (S1R/S2R) Ligand Development: Probing N-Phenyl Subtype Selectivity

Following Boc deprotection, the resulting mono-phenyl spirocyclic amine can be elaborated into sigma receptor ligands for systematic SAR exploration of S1R vs. S2R selectivity. Based on the class-level SAR established by Dichiara et al. (2023), the N-phenyl substitution pattern is expected to shift receptor preference toward S2R relative to bis-basic analogs, providing a defined starting point for developing subtype-selective pharmacological tools for neuropathic pain, neuroprotection, and CNS disorders [1]. The balanced LogP (3.14) and TPSA (58.6 Ų) of the Boc-protected precursor suggest that elaborated ligands will fall within favorable CNS drug-like physicochemical space .

PROTAC Linker Chemistry: Conformationally Constrained Spirocyclic Spacer for Targeted Protein Degradation

The 2,7-diazaspiro[3.5]nonane scaffold has established utility as a rigid linker element in PROTAC (PROteolysis TArgeting Chimera) design, where the spirocyclic core provides conformational constraint that can favorably influence ternary complex formation and ubiquitination efficiency [1]. The target compound's Boc-protected piperidine nitrogen serves as a functionalization handle for conjugating E3 ligase ligands (e.g., VHL or CRBN ligands), while the β-lactam NH can be elaborated to attach target-protein-binding warheads. This bifunctional reactivity, combined with the scaffold's rigid three-dimensional geometry, makes it a valuable intermediate for constructing PROTACs with defined linker geometry [1].

Angiotensin II Type 2 (AT2) Receptor Antagonist Programs: Spirocyclic Core Replacement

The target compound is explicitly referenced in patent families (AU-2013202982-A1, EP-2800738-B1, CA-2860577-A1) covering heterocyclic compounds as AT2 receptor antagonists, indicating its relevance as a synthetic intermediate in cardiovascular and pain indication programs [1]. The spirocyclic β-lactam core serves as a conformationally restricted isostere for more flexible amide or urea linkers commonly found in AT2 antagonists, potentially improving metabolic stability and receptor binding kinetics through reduced conformational entropy [1].

Focused Library Synthesis: Differential Elaboration for High-Throughput Screening Deck Construction

The orthogonal reactivity of the β-lactam NH and Boc-protected piperidine nitrogen enables parallel synthetic strategies for constructing diverse screening libraries. The Boc group can be removed and the liberated amine subjected to reductive amination, sulfonylation, or amide coupling with diverse building blocks, while the β-lactam NH can independently undergo N-alkylation or N-arylation [1]. This orthogonal functionalization strategy reduces the number of synthetic steps required per library member by eliminating protecting group manipulation between diversification steps, directly accelerating hit-to-lead timelines in industrial medicinal chemistry settings [1].

Quote Request

Request a Quote for TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.